1-[(1S,2R)-2-phenylcyclopropyl]ethanone
Description
1-[(1S,2R)-2-Phenylcyclopropyl]ethanone is a chiral cyclopropane-containing ketone with the molecular formula C₁₁H₁₂O and a molecular weight of 160.216 g/mol . Its stereochemistry is defined by the (1S,2R) configuration at the cyclopropane ring, which confers unique spatial and electronic properties. The compound features a phenyl group attached to the cyclopropane ring and an acetyl group (ethanone) at the adjacent carbon.
Key identifiers include:
Properties
CAS No. |
17597-82-9 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[(1S,2R)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
InChI Key |
LFKRVDCVJRDOBG-MNOVXSKESA-N |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
Synonyms |
Ethanone, 1-[(1R,2S)-2-phenylcyclopropyl]-, rel- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(1R,2R)-2-Phenylcyclopropyl Ethanone
- Key Difference : Stereochemistry at the cyclopropane ring (1R,2R vs. 1S,2R).
- Impact: Altered spatial arrangement may influence binding to chiral receptors or catalytic sites. For example, enantiomers of trans-1-(2-phenylcyclopropyl)ethanone exhibit distinct optical rotations: (1’S,2’S) enantiomer shows [α]D²⁰ = +116.2°, while the (1’R,2’R) form has [α]D²⁴ = -275.5° .
- Synthesis : Synthesized via palladium-catalyzed asymmetric oxidation, achieving 97% yield for the racemic mixture .
1-[(1R,2R)-2-(4-Bromo-2-Fluorophenyl)Cyclopropyl]Ethanone
- Key Difference : Halogen substituents (Br, F) on the phenyl ring.
- Molecular weight increases to 257.1 g/mol .
- Applications : Used in medicinal chemistry for tuning lipophilicity and metabolic stability .
Functionalized Cyclopropane Derivatives
1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-Methylcyclopentyl)Ethanone
Anhydrocannabimovone (ACBM) and Cannabimovone (BM)
- Key Difference : Complex fused-ring systems (cyclopenta[b]benzofuran) and hydroxyl/pentyl substituents .
- Biological Context: Isolated from Cannabis sativa but scarce in natural sources (<1% abundance). No pharmacological data available, highlighting a research gap .
Substituted Phenylpropyl and Benzofuran Analogues
Enantiopure Methanobenzofuroazocinyl Derivatives
- Examples: ((3R,6aS,11aS)-10-Methoxy-...-2-yl)((1S,2R)-2-phenylcyclopropyl)methanone (89.2% yield) .
- Key Difference: Methanobenzofuroazocinyl scaffold adds rigidity and aromaticity.
- Pharmacology : Evaluated for receptor binding affinity; stereochemistry (e.g., 1S,2R vs. 1R,2S) significantly alters activity .
5-(Benzofuran-2-yl)-2-((1S,2R,5R)-2-Isopropyl-5-Methylcyclohexyl)Benzene-1,3-Diol
- Key Difference : Benzofuran and cyclohexyl substituents.
- Synthesis : Achieved via chemoselective epoxidation of CBD derivatives (52% yield) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Stereochemical Influence: The (1S,2R) configuration in this compound enhances enantioselectivity in catalytic reactions compared to its (1R,2R) isomer .
Natural Product Analogues : Cyclopentane-containing derivatives from Litsea cubeba demonstrate structure-dependent antioxidant activity, with hydroxyl/methoxy groups enhancing radical scavenging .
Phytocannabinoid Complexity: Non-classic cannabinoids like ACBM highlight the role of fused-ring systems in bioactivity, though isolation challenges hinder study .
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